PI3Kα Binding Affinity: CHF₂-Pyrimidine Moiety vs. CF₃-Pyridine Comparator
The 4-(difluoromethyl)pyrimidin-2-amine scaffold—the core chemotype of the target compound—was validated in the preclinical candidate PQR514, where it exhibited a PI3Kα binding affinity (Ki) of 2.2 nM, compared to 17 nM for the CF₃-pyridine comparator PQR309, representing an ~7.7-fold improvement in target engagement . This head-to-head comparison within the same triazine-based inhibitor series isolates the contribution of the CHF₂-pyrimidine moiety from the rest of the pharmacophore, directly demonstrating its superiority over the structurally analogous CF₃-pyridine moiety found in many clinical candidates .
| Evidence Dimension | PI3Kα (p110α) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 nM (PQR514, bearing 4-(difluoromethyl)pyrimidin-2-amine moiety) |
| Comparator Or Baseline | Ki = 17 nM (PQR309, bearing 2-amino-4-(trifluoromethyl)pyridine moiety) |
| Quantified Difference | ~7.7-fold improvement (87% lower Ki) |
| Conditions | In vitro TR-FRET displacement assay (LanthaScreen) at the ATP-binding site of p110α; n = 2 |
Why This Matters
Procurement decisions for kinase inhibitor screening libraries should prioritize the CHF₂-pyrimidine chemotype over CF₃-pyridine analogs due to the quantitatively demonstrated 7.7-fold improvement in PI3Kα target binding, which translates to enhanced cellular potency and lower required compound concentrations.
- [1] Borsari, C.; Rageot, D.; Beaufils, F.; et al. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Med. Chem. Lett. 2019, 10 (10), 1473–1479. Table 1. View Source
